3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one
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Overview
Description
3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a kinase inhibitor, particularly targeting protein kinase B (PKB or Akt), which plays a crucial role in various cellular processes, including cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one typically involves multiple steps. One common method involves the reaction of 2-amino-1H-pyrrole-3-carboxamides with triethyl orthoesters under reflux conditions. The reaction mixture is then subjected to various purification steps to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated purification systems are commonly employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are often carried out using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving kinase inhibition and signal transduction pathways.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit protein kinase B (PKB or Akt).
Industry: Utilized in the development of new pharmaceuticals and chemical processes
Mechanism of Action
The compound exerts its effects primarily by inhibiting protein kinase B (PKB or Akt). This inhibition disrupts the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is crucial for cell proliferation and survival. By blocking this pathway, the compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also target protein kinase B and have shown potent inhibitory activity.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds are multi-targeted kinase inhibitors with significant anticancer potential.
Uniqueness
3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is unique due to its specific molecular structure, which allows for high selectivity and potency in inhibiting protein kinase B. This selectivity reduces off-target effects and enhances its therapeutic potential .
Properties
IUPAC Name |
3-[[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c23-14-2-5-17-11-22(14)9-12-3-7-21(8-4-12)16-13-1-6-18-15(13)19-10-20-16/h1-2,5-6,10-12H,3-4,7-9H2,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUMYWRNMGKXLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)C3=NC=NC4=C3C=CN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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